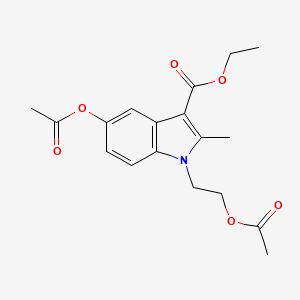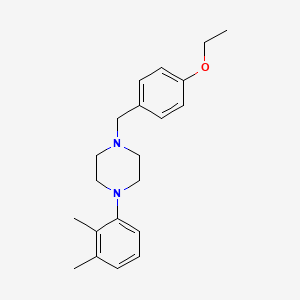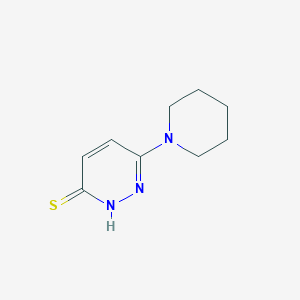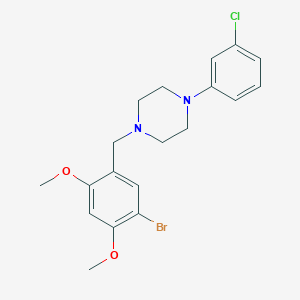![molecular formula C19H25N3O3 B3742896 1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3742896.png)
1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Vue d'ensemble
Description
1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 2-chloropyridine with 1-(2,4,5-trimethoxybenzyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the trimethoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Applications De Recherche Scientifique
1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-(2-pyridinyl)piperazine: Known for its use as a ligand in coordination chemistry and its biological activities.
1-(3-fluoro-2-pyridinyl)piperazine: A selective alpha-2 adrenergic receptor antagonist with potential therapeutic applications.
1-(2,4-dimethoxyphenyl)piperazine: Studied for its potential biological activities and used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific combination of the pyridine ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-23-16-13-18(25-3)17(24-2)12-15(16)14-21-8-10-22(11-9-21)19-6-4-5-7-20-19/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOXHCQFOLNXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=CC=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dimethoxy-2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3742816.png)
![1-(3-nitrobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3742817.png)
![1-[(5-Chloro-2-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3742824.png)


![1-[(3,4-dichlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3742835.png)
![1-ethyl-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B3742857.png)


![1-[(5-Chloro-2-nitrophenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3742883.png)
![1-(2-Methoxyphenyl)-4-[(4-phenylphenyl)methyl]piperazine](/img/structure/B3742885.png)

![N-[4-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B3742913.png)
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)
